![molecular formula C15H10N2O3 B1621142 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 842973-99-3](/img/structure/B1621142.png)
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
The compound “2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C15H10N2O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[1,3]dioxol-5-yl group attached to an imidazo[1,2-a]pyridine ring, with a carbaldehyde functional group at the 3-position . The InChI code for this compound is 1S/C14H9ClN2O2/c15-10-2-4-14-16-11 (7-17 (14)6-10)9-1-3-12-13 (5-9)19-8-18-12/h1-7H,8H2 .Scientific Research Applications
Anticancer Applications
This compound has been used in the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These have been evaluated for their anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) . The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, which showed significant anticancer activity .
Antidiabetic Applications
Benzodioxol carboxamide derivatives, which include this compound, have been synthesized and investigated for their antidiabetic potential . Compounds IIa and IIc displayed potent α-amylase inhibition, suggesting their potential as antidiabetic agents .
Flavoring Substance
The compound has been chemically synthesized and is intended to be used as a flavoring substance in specific categories of food .
Treatment of Rheumatic Conditions
The compound has been used in the treatment of rheumatic conditions , rheumatoid arthritis, and osteoarthritis .
Antiproliferative Activity
The compound has shown significant antiproliferative activity against various cancer cell lines .
Blood Glucose Regulation
In vivo experiments with compound IIc, a derivative of the compound, substantially reduced blood glucose levels in a streptozotocin-induced diabetic mice model .
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the literature, imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods and potential biological activities. Imidazole derivatives are known for their broad range of biological activities and are an important synthon in the development of new drugs . Therefore, this compound could potentially have applications in pharmaceutical research and development.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-8-11-15(16-14-3-1-2-6-17(11)14)10-4-5-12-13(7-10)20-9-19-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEDPIADNVZOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360271 | |
Record name | 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
842973-99-3 | |
Record name | 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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